![molecular formula C9H11N5O3 B1469781 5-[2-(5-氨基-1,3,4-恶二唑-2-基)乙基]-6-甲基嘧啶-2,4(1H,3H)-二酮 CAS No. 1447963-62-3](/img/structure/B1469781.png)
5-[2-(5-氨基-1,3,4-恶二唑-2-基)乙基]-6-甲基嘧啶-2,4(1H,3H)-二酮
描述
The compound “5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been reported to possess a broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including the compound , can be confirmed using spectral analysis such as IR, 1H NMR, and 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives can vary based on the specific compound and the conditions. For instance, cyclization of acetamides by reaction with ammonium thiocyanate can give thiazolidinones .科学研究应用
合成和表征
这些化合物是通过各种化学反应合成的,这些反应通常涉及 1,3,4-恶二唑环的形成,1,3,4-恶二唑环是与多种生物活性相关的核心结构特征。例如,研究表明,从 1,3-二噻烷开始合成噻唑和 1,3,4-恶二唑,得到具有更好稳定的推挽系统的衍生物,这已通过 X 射线衍射研究得到证实 (Paepke 等,2009)。另一项研究重点是合成 5-芳基-3-咔唑基-1,3,4-恶二唑-2(3H)-酮衍生物,揭示了一个新的成环转化过程,并形成了具有潜在应用的各种衍生物 (Milcent 等,1989)。
生物活性及应用
1,3,4-恶二唑和嘧啶衍生物的生物活性潜力一直是开发新治疗剂的一个关注点。研究探索了具有 N-苯基马来酰亚胺和 N-苯基琥珀酰亚胺部分的新型生物活性 1,2,4-恶二唑天然产物类似物的合成,证明了对各种细胞系的抗肿瘤活性 (Maftei 等,2013)。此外,已评估了新嘧啶衍生物的抗炎和镇痛活性,突出了这些化合物在药物应用中的潜力 (Nofal 等,2011)。
抗菌和抗病毒特性
这些化合物的抗菌和抗病毒特性也得到了广泛的研究。一项研究开发了一种有效的合成 5-甲基-3-苯基-6-(5-苯基-1,3,4-恶二唑-2-基)噻吩并[2,3-d]嘧啶-2,4(1H,3H)-二酮衍生物的方法,证明了对金黄色葡萄球菌、大肠杆菌和枯草芽孢杆菌菌株的抗菌活性 (Vlasov 等,2015)。此外,已合成新型的 2-取代甲硫基-5-(4-氨基-2-甲基嘧啶-5-基)-1,3,4-恶二唑衍生物,并评估了其对烟草花叶病毒的抗病毒活性,其中几种化合物表现出显着的治疗效果 (Wu 等,2015)。
未来方向
Oxadiazole derivatives, including the compound you mentioned, have shown potential in various fields such as medicinal chemistry and high energy molecules . Future research could focus on exploring these potentials further, including their use as anti-diabetic agents and their anti-cancer potential .
作用机制
Target of Action
Similar compounds with 1,3,4-oxadiazole structures have been reported to exhibit anti-diabetic , anti-inflammatory , and antibacterial activities, suggesting a wide range of potential targets.
Mode of Action
Compounds with similar structures have been reported to inhibit certain enzymes , suggesting that “5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione” might interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Given the reported anti-diabetic activity of similar compounds , it is plausible that this compound may affect pathways related to glucose metabolism.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may exhibit inhibitory effects on certain enzymes, leading to potential anti-diabetic, anti-inflammatory, and antibacterial effects .
生化分析
Biochemical Properties
5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrogen-bonding interactions, which are crucial for its stability and function . The compound’s interactions with enzymes and proteins can influence its biochemical properties and its role in metabolic pathways.
Cellular Effects
The effects of 5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can impact the density and thermal properties of cells, which in turn affects their overall function
Molecular Mechanism
At the molecular level, 5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form hydrogen bonds and interact with other molecules is key to its mechanism of action . These interactions are essential for its stability and function in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits good thermal stability and acceptable sensitivity values, which are crucial for its use in various biochemical applications . Understanding these temporal effects is essential for optimizing its use in research and medical applications.
Dosage Effects in Animal Models
The effects of 5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it may exhibit toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolic pathways can change with varying dosages . Understanding these dosage effects is crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its function in these pathways. The compound’s effects on metabolic flux and metabolite levels are important for understanding its role in biochemical processes . These interactions are crucial for its stability and function in metabolic pathways.
Transport and Distribution
The transport and distribution of 5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that influence its localization and accumulation within cells . Understanding these transport and distribution mechanisms is crucial for optimizing its use in biochemical and medical applications.
Subcellular Localization
The subcellular localization of 5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methylpyrimidine-2,4(1H,3H)-dione is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for optimizing its use in research and therapeutic applications.
属性
IUPAC Name |
5-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-4-5(7(15)12-9(16)11-4)2-3-6-13-14-8(10)17-6/h2-3H2,1H3,(H2,10,14)(H2,11,12,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQMYHXLDGNUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



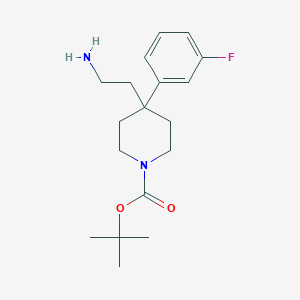
![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)
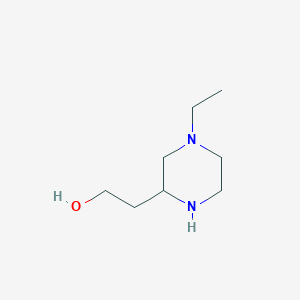

![8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate](/img/structure/B1469706.png)

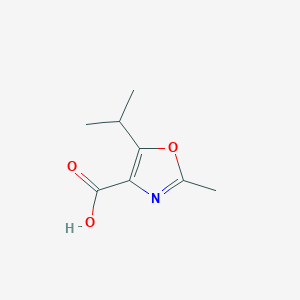
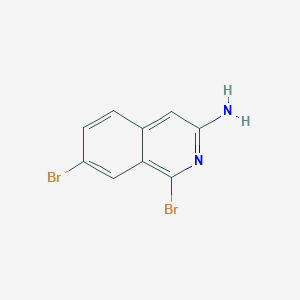
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)
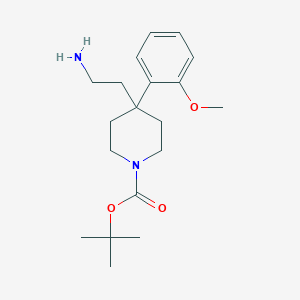
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1469721.png)
